molecular formula C7H7BrO2 B1266160 2-Bromo-4-(hydroxymethyl)phenol CAS No. 29922-56-3

2-Bromo-4-(hydroxymethyl)phenol

Cat. No.: B1266160
CAS No.: 29922-56-3
M. Wt: 203.03 g/mol
InChI Key: HAFQFRJTRZBJJF-UHFFFAOYSA-N
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Description

2-Bromo-4-(hydroxymethyl)phenol, also known as 3-Bromo-4-hydroxybenzyl alcohol, is an organic compound with the molecular formula C7H7BrO2. This compound is characterized by the presence of a bromine atom, a hydroxymethyl group, and a phenol group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

2-Bromo-4-(hydroxymethyl)phenol is a chemically versatile compound that can interact with a variety of targets. It is used as an intermediate in the synthesis of some heterocyclic compounds, calix5arenes, stable metallaquinones as charge-transfer complexes, and titanium trisphenol complexes as catalytic systems in ring-opening polymerization reactions . It is also used for the preparation of pharmacologically active compounds .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets. For instance, it can undergo bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature . The reaction occurs without affecting the phenolic hydroxy group .

Biochemical Pathways

It is known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The result of the compound’s action can vary depending on its specific targets and the context of its use. For instance, in the context of organic synthesis, the compound can serve as a useful intermediate for producing various other compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of a phenolic hydroxy group, which makes the reaction selective towards bromination . Furthermore, the compound’s stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment.

Biochemical Analysis

Biochemical Properties

2-Bromo-4-(hydroxymethyl)phenol plays a significant role in biochemical reactions, particularly those involving free radical bromination and nucleophilic substitution . It interacts with enzymes such as N-bromosuccinimide (NBS), which facilitates the bromination process . The hydroxyl group in this compound can form hydrogen bonds, influencing its reactivity and interactions with other biomolecules .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways and gene expression. Its ability to form hydrogen bonds and participate in free radical reactions can influence cellular metabolism and the stability of cellular components . The compound’s interactions with cellular proteins and enzymes can lead to changes in cell function and overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The bromine atom in the compound can participate in free radical reactions, leading to the formation of reactive intermediates that can modify other biomolecules . These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in metabolic pathways and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative deamination and the formation of reactive intermediates . The compound interacts with enzymes and cofactors that facilitate these metabolic processes, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, where it can exert its effects on cellular activity . The compound’s hydroxyl group and bromine atom play a role in its targeting to specific organelles, and post-translational modifications can further influence its localization and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-(hydroxymethyl)phenol typically involves the bromination of 4-hydroxybenzyl alcohol. The reaction is generally carried out under basic conditions, such as in the presence of sodium carbonate, at room temperature .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved by adding bromine to a solution of 4-hydroxybenzyl alcohol in chloroform, followed by cooling the mixture to maintain the reaction temperature between -20°C and -15°C . The reaction mixture is then processed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products Formed:

    Oxidation: Formation of 2-Bromo-4-formylphenol or 2-Bromo-4-carboxyphenol.

    Reduction: Formation of 4-(hydroxymethyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-(hydroxymethyl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Bromo-2-(hydroxymethyl)phenol
  • 2,6-Dibromo-4-(hydroxymethyl)phenol
  • 3-Bromo-4-hydroxybenzyl alcohol

Comparison: Compared to similar compounds, 2-Bromo-4-(hydroxymethyl)phenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom at the 2-position and the hydroxymethyl group at the 4-position provides distinct properties that are not observed in other bromophenols .

Properties

IUPAC Name

2-bromo-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQFRJTRZBJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184036
Record name 3-Bromo-4-hydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29922-56-3
Record name 3-Bromo-4-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29922-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-hydroxymethylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029922563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-4-hydroxybenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00184036
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Record name 3-bromo-4-hydroxybenzyl alcohol
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Record name 2-BROMO-4-HYDROXYMETHYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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